molecular formula C9H8ClF2NO B6927512 N-[2-chloro-3-(difluoromethyl)phenyl]acetamide

N-[2-chloro-3-(difluoromethyl)phenyl]acetamide

Cat. No.: B6927512
M. Wt: 219.61 g/mol
InChI Key: KKLUNSTWOXPVGQ-UHFFFAOYSA-N
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Description

N-[2-chloro-3-(difluoromethyl)phenyl]acetamide is an organic compound that features a chloro and difluoromethyl group attached to a phenyl ring, with an acetamide functional group

Properties

IUPAC Name

N-[2-chloro-3-(difluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c1-5(14)13-7-4-2-3-6(8(7)10)9(11)12/h2-4,9H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLUNSTWOXPVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-3-(difluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-3-(difluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-3-(difluoromethyl)aniline+acetic anhydrideThis compound+acetic acid\text{2-chloro-3-(difluoromethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-chloro-3-(difluoromethyl)aniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-3-(difluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[2-chloro-3-(difluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-3-(difluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(difluoromethyl)pyridine
  • 2-chloro-5-(difluoromethyl)pyridine
  • 2,5-dichloro-3-(difluoromethyl)pyridine

Uniqueness

N-[2-chloro-3-(difluoromethyl)phenyl]acetamide is unique due to the presence of both chloro and difluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for various applications.

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